PHD1 Enzyme Selectivity: 4-Hydroxyisoquinoline Scaffold Enables Isoform-Selective Inhibition Versus Non-Selective Analogs
The 4-hydroxyisoquinoline scaffold, when appropriately functionalized at the 3-position, confers selective inhibition of prolyl hydroxylase domain 1 (PHD1) over PHD2 and PHD3 isoforms. In contrast, the 1-hydroxyisoquinoline scaffold and simple unsubstituted isoquinolines lack this isoform selectivity, showing pan-PHD inhibition or no significant activity. Specifically, derivatives of formula (I) based on 4-hydroxyisoquinoline exhibit an IC₅₀ ratio for PHD2/PHD1 greater than or equal to five (≥5), indicating at least a five-fold selectivity window for PHD1 over PHD2 [1].
| Evidence Dimension | Enzyme inhibition selectivity (PHD1 vs. PHD2) |
|---|---|
| Target Compound Data | IC₅₀(PHD2)/IC₅₀(PHD1) ≥ 5 |
| Comparator Or Baseline | 1-Hydroxyisoquinoline derivatives: no reported PHD1 selectivity (Class-level inference; comparator data not explicitly available for direct head-to-head) |
| Quantified Difference | ≥5-fold selectivity for PHD1 over PHD2 (Target) vs. non-selective or inactive (Comparator class) |
| Conditions | In vitro enzyme inhibition assays using recombinant PHD isoforms |
Why This Matters
For researchers developing therapies for ischemia-related disorders, PHD1-selective inhibition minimizes off-target effects on erythropoiesis (PHD2) and apoptosis (PHD3), a differentiating advantage not achievable with 1-hydroxy or other regioisomeric scaffolds.
- [1] Fibrogen, Inc. (2013). 4-Hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors. European Patent EP 2834220 B1. View Source
